molecular formula C18H22FN3O3S B2868662 5-Fluoro-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034327-37-0

5-Fluoro-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2868662
CAS RN: 2034327-37-0
M. Wt: 379.45
InChI Key: UDDILJGRKCHHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C18H22FN3O3S and its molecular weight is 379.45. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic synthesis, particularly in the formation of carbon–carbon bonds . This compound can serve as a boron reagent, which is essential for the transmetalation step in SM coupling. Its stability and functional group tolerance make it an excellent candidate for creating complex organic molecules.

Drug Discovery

In medicinal chemistry, the pyrrolidine ring, a core component of this compound, is widely used to synthesize biologically active compounds . The versatility of this scaffold allows for the exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules, potentially leading to new treatments for various diseases.

Organic Synthesis

This compound’s unique structure makes it suitable for use in organic synthesis. Its reactivity can be harnessed to construct complex molecules, which are often required in the development of new synthetic methods or materials .

Drug Design

The stereogenicity of the pyrrolidine ring in this compound can influence the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, which is crucial in the design of new drugs with specific biological activities .

properties

IUPAC Name

5-fluoro-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-11-7-12(2)14(4)17(13(11)3)26(23,24)22-6-5-16(10-22)25-18-20-8-15(19)9-21-18/h7-9,16H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDILJGRKCHHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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